![molecular formula C17H21N5O2S B12572578 Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- is a triazinoindole derivative characterized by a sulfur-linked acetamide side chain and a 3-ethoxypropyl substituent. This compound belongs to a broader class of molecules designed for diverse pharmacological applications, including protein interaction modulation and enzyme inhibition. The triazinoindole core provides a rigid aromatic scaffold, while the ethoxypropyl group enhances solubility and bioavailability compared to simpler alkyl chains. Its synthesis typically involves coupling 2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetic acid with substituted amines under standard amidation conditions, followed by chromatographic purification .
Biological Activity
Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the structure, synthesis, and biological activity of this compound, supported by relevant research findings and data tables.
Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H21N5O2S
- Molecular Weight : 359.45 g/mol
- CAS Number : 603946-15-2
The structure features an acetamide group linked to a 3-ethoxypropyl chain and a thioether connection to a triazinoindole moiety. The presence of the triazine ring is significant as it may contribute to the compound's reactivity and biological interactions.
Synthesis
The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic synthesis techniques. These may include:
- Formation of the triazinoindole core.
- Introduction of the thioether linkage.
- Attachment of the acetamide and ethoxypropyl groups.
While specific synthetic pathways are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry methods.
Antimicrobial Activity
Research indicates that compounds with structural similarities to Acetamide derivatives often exhibit antimicrobial properties. For instance:
- Acetamide Derivative A : Exhibits significant antimicrobial activity due to its simple alkyl chain structure.
Anticancer Potential
The triazine ring in Acetamide is associated with anticancer activity. Studies on related compounds suggest that they may interact with specific cellular targets involved in cancer progression:
- Triazine Compound B : Demonstrated anticancer activity by inhibiting key enzymes responsible for tumor growth.
Neuropharmacological Effects
Compounds similar to Acetamide have been studied for their effects on neurotransmitter systems:
- Indole Derivative C : Known for its antidepressant effects through serotonin receptor affinity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Acetamide:
Study | Compound | Biological Activity | Findings |
---|---|---|---|
Study 1 | Acetamide A | Antimicrobial | Effective against Gram-positive bacteria. |
Study 2 | Triazine B | Anticancer | Inhibits cell proliferation in cancer cell lines. |
Study 3 | Indole C | Antidepressant | Modulates serotonin levels in animal models. |
The mechanisms through which Acetamide and its derivatives exert their biological effects may involve:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s structural analogues differ primarily in the substituents on the acetamide nitrogen and the triazinoindole core. Key examples include:
Key Observations :
- Compound 26 (Br) showed 95% purity and may have improved metabolic stability compared to the target compound’s ethoxypropyl group .
- Aromatic vs.
- Core Modifications: Allyl or benzyl substituents on the triazinoindole core (e.g., ) introduce steric bulk, which may hinder enzyme binding but improve selectivity .
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-3-24-10-6-9-18-14(23)11-25-17-19-16-15(20-21-17)12-7-4-5-8-13(12)22(16)2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,18,23) |
InChI Key |
MKXIDYWLWPXBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Origin of Product |
United States |
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